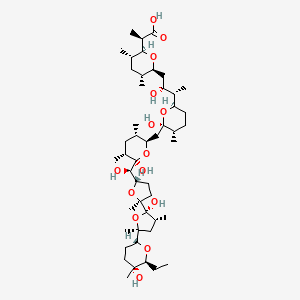

Alborixin

描述

polycyclic, polyether, acidic, ionophore antibiotic; RN given refers to cpd with stereoisomeric designation; structure in sixth source

属性

IUPAC Name |

(2R)-2-[(2S,3S,5R,6S)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDHGOLBPBWCNJ-GXXSWWTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6[C@@H](C[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035449 | |

| Record name | Alborixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57760-36-8 | |

| Record name | Alborixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57760-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alborixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057760368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alborixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBORIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I21L1W8NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alborixin: A Technical Guide to its Mechanism of Action in Autophagy Induction and Amyloid-Beta Clearance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alborixin, a polyether antibiotic, has been identified as a potent inducer of autophagy, a cellular process critical for the degradation and recycling of cellular components. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role in the clearance of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. This compound initiates autophagy through the upregulation of Phosphatase and Tensin Homolog (PTEN), which subsequently inhibits the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This guide provides a comprehensive overview of the signaling cascade, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Induction of Autophagy

This compound's primary mechanism of action is the induction of macroautophagy (hereafter referred to as autophagy). This process is initiated by the upregulation of the tumor suppressor protein PTEN.[1][2] PTEN, a phosphatase, negatively regulates the PI3K/AKT/mTOR pathway, a central signaling cascade that inhibits autophagy.[1][2]

By increasing the expression of PTEN, this compound leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This reduction in PIP3 levels prevents the activation of AKT. The subsequent decrease in AKT activity leads to the deactivation of mTOR, a serine/threonine kinase that acts as a master negative regulator of autophagy. The inhibition of mTOR unleashes the autophagy-initiating complex, leading to the formation of autophagosomes and subsequent lysosomal degradation of cellular cargo, including Aβ aggregates.[1][2]

This mechanism has been demonstrated in various cell types, including microglial cells and primary neurons.[1][2] The induction of autophagy by this compound is associated with the upregulation of key autophagy-related proteins such as Beclin-1 (BECN1), ATG5, and ATG7.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the mechanism of action of this compound.

Table 1: Effective Concentrations of this compound for Autophagy Induction

| Cell Line | Concentration | Observation | Reference |

| Mouse Microglial N9 Cells | 30 nM | Induction of autophagy (increased LC3B-II, decreased SQSTM1) | [2] |

| Mouse Microglial N9 Cells | 125 nM | Upregulation of PTEN and inhibition of p-AKT, p-mTOR | [2] |

| Primary Neuronal Cells | 250 nM | Induction of autophagic flux | [2] |

Table 2: Effect of this compound on Key Signaling Proteins in N9 Microglial Cells (125 nM)

| Protein | Time Point | Fold Change (Normalized to control) | Reference |

| PTEN | 12 h | ~1.5 | [2] |

| p-AKT (S473) | 12 h | ~0.5 | [2] |

| p-mTOR (S2448) | 12 h | ~0.4 | [2] |

| BECN1 | 24 h | ~2.0 | [2] |

| ATG5 | 24 h | ~1.8 | [2] |

| ATG7 | 24 h | ~1.7 | [2] |

Table 3: this compound-Mediated Clearance of Amyloid-Beta (Aβ)

| Cell Type | This compound Concentration | Aβ Form | % Reduction in Aβ | Reference |

| N9 Microglial Cells | 125 nM | Soluble Aβ1-42 | ~45% | [2] |

| Primary Neuronal Cells | 250 nM | Fibrillar Aβ1-42 | Significant reduction | [2] |

Experimental Protocols

Western Blot Analysis of the PTEN/PI3K/AKT/mTOR Pathway

This protocol describes the methodology for assessing the protein expression levels of key components of the signaling pathway affected by this compound.

-

Cell Culture and Treatment: Plate N9 microglial cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound (e.g., 125 nM) or vehicle control for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against PTEN, p-AKT (S473), AKT, p-mTOR (S2448), mTOR, BECN1, ATG5, ATG7, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation.

-

Cell Culture and Treatment: Seed N9 cells or primary neurons on coverslips in a 24-well plate. Treat the cells with this compound (e.g., 125 nM or 250 nM) in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the final 4 hours of the total treatment time.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA). Incubate the cells with an anti-LC3B antibody overnight at 4°C.

-

Secondary Antibody and Visualization: Wash the cells and incubate with a fluorescently labeled secondary antibody. Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Confocal Microscopy and Analysis: Visualize the cells using a confocal microscope. Count the number of LC3B puncta (representing autophagosomes) per cell. Autophagic flux is determined by the difference in the number of LC3B puncta between cells treated with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to control cells indicates an induction of autophagic flux.

Amyloid-Beta Clearance Assay

This protocol assesses the ability of this compound-treated cells to clear Aβ.

-

Cell Culture and Treatment: Plate N9 microglial cells or primary neurons in a 24-well plate. Treat the cells with this compound (e.g., 125 nM or 250 nM) for 24 hours.

-

Aβ Incubation: Add fluorescently labeled Aβ1-42 (e.g., HiLyte Fluor 555-labeled Aβ) to the cell culture medium at a final concentration of 1 µM and incubate for an additional 6 hours.

-

Quantification of Aβ Uptake and Clearance:

-

Microscopy: Wash the cells thoroughly to remove extracellular Aβ. Fix the cells and visualize the intracellular fluorescent Aβ using a fluorescence microscope.

-

Flow Cytometry: Detach the cells and analyze the intracellular fluorescence intensity by flow cytometry. A decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates enhanced clearance of Aβ.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound upregulates PTEN, leading to the inhibition of the PI3K/AKT/mTOR pathway and induction of autophagy.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein expression changes in response to this compound treatment.

Logical Relationship of this compound's Therapeutic Effect

Caption: The logical cascade from this compound administration to its potential neuroprotective effects.

References

Alborixin's Role in Inducing Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Alborixin's mechanism of action in inducing autophagy, a critical cellular process for the clearance of aggregated proteins and damaged organelles. The information presented herein is curated for professionals in the fields of biomedical research and drug development, offering a comprehensive overview of the signaling pathways involved, experimental validation, and detailed protocols.

Core Mechanism of Action: PTEN-Mediated Inhibition of the PI3K/AKT/mTOR Pathway

This compound, a polyether ionophore antibiotic, has been identified as a potent inducer of autophagy.[1][2][3][4][5] Its primary mechanism involves the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][5][6] PTEN, in turn, negatively regulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade, a well-established inhibitory pathway of autophagy.[1][5][7][8][9][10]

By enhancing PTEN activity, this compound effectively dampens the PI3K/AKT/mTOR pathway, leading to the de-repression of autophagy initiation.[1][5] This results in the upregulation of key autophagy-related proteins (ATGs) such as Beclin-1, ATG5, and ATG7, and the subsequent formation of autophagosomes.[1][2][3][4] The induction of autophagy by this compound has been shown to facilitate the clearance of amyloid-β (Aβ) peptides in microglial and primary neuronal cells, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on autophagy induction.

Table 1: Effective Concentrations and Treatment Times of this compound for Autophagy Induction in N9 Microglial Cells

| Parameter | Value | Source |

| Minimal Effective Concentration | ~30 nM | [1] |

| Optimal Concentration for Studies | 125 nM | [1] |

| Optimal Treatment Time | 12 hours | [1] |

Table 2: Effect of this compound on Autophagy-Related Protein Expression in N9 Microglial Cells (125 nM treatment)

| Protein | Time Point | Observation | Source |

| LC3B-II | 12 hours | Increased levels | [1] |

| SQSTM1/p62 | 12 hours | Decreased expression | [1] |

| BECN1/Beclin 1 | 24 hours | Significantly enhanced levels | [1] |

| ATG5 | 12 hours (peak) | Sharp increase | [1] |

| ATG7 | 12 hours (peak) | Sharp increase | [1] |

| ATG12 | 12 hours (peak) | Sharp increase | [1] |

Table 3: Effect of this compound on PI3K/AKT/mTOR Pathway Proteins in N9 Microglial Cells (125 nM, 24-hour treatment)

| Protein | Observation | Source |

| p-AKT (S473) | Strongly reduced levels | [1] |

| p-AKT (T308) | Strongly reduced levels | [1] |

| p-MTOR (S2448) | Strongly reduced levels | [1] |

| RPTOR | Reduced levels | [1] |

| PTEN | Upregulated level | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for assessing this compound-induced autophagy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound-induced autophagy.

Cell Culture and Treatments

-

Cell Lines: Mouse microglial N9 cells and primary neuronal cells are commonly used.[1]

-

Culture Conditions: N9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Primary neurons are cultured in Neurobasal medium supplemented with B27 and GlutaMAX. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1]

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 125 nM) for the specified duration (e.g., 12 hours).[1]

-

Autophagy Flux Assay: To assess autophagic flux, cells are co-treated with this compound and an autophagy inhibitor, such as Bafilomycin A1 (20 nM), which prevents the fusion of autophagosomes with lysosomes.[1][11][12][13]

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against LC3B, SQSTM1/p62, Beclin-1, ATG5, ATG7, p-AKT, AKT, p-mTOR, mTOR, PTEN, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using software such as ImageJ.[1]

Fluorescence Microscopy for LC3 Puncta Formation

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound (e.g., 125 nM) or a positive control like rapamycin (200 nM) for 12 hours.[1]

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: After blocking with 1% BSA in PBS, cells are incubated with an anti-LC3B primary antibody overnight at 4°C. Subsequently, cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Mounting and Imaging: Nuclei are counterstained with DAPI. The coverslips are mounted on glass slides with an anti-fade mounting medium. Images are captured using a confocal or fluorescence microscope.

-

Analysis: The number of LC3 puncta per cell is quantified to assess autophagosome formation.[1][14]

Transmission Electron Microscopy (TEM)

-

Cell Preparation: Cells are treated as required, then washed with PBS and fixed with a solution containing 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Post-fixation and Staining: Cells are post-fixed with 1% osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in an epoxy resin.

-

Sectioning and Imaging: Ultrathin sections (70-90 nm) are cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope to visualize the ultrastructure of autophagosomes.[1]

Conclusion

This compound emerges as a significant inducer of autophagy through a well-defined signaling pathway involving the activation of PTEN and subsequent inhibition of the PI3K/AKT/mTOR axis. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic applications of this compound, particularly in the context of neurodegenerative disorders where impaired autophagy is a key pathological feature. This guide serves as a valuable resource for scientists and researchers aiming to explore and leverage the autophagy-inducing properties of this compound in their drug discovery and development endeavors.

References

- 1. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. New insights into the interplay between autophagy and oxidative and endoplasmic reticulum stress in neuronal cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Alborixin's Impact on Amyloid-Beta Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, strategies aimed at enhancing the clearance of Aβ are of significant therapeutic interest. This document provides a detailed technical overview of the mechanism by which Alborixin, a polyether antibiotic ionophore, promotes the clearance of Aβ. This compound has been identified as a potent inducer of autophagy, a cellular process essential for the degradation of aggregated proteins.[1][2] The findings summarized herein demonstrate that this compound facilitates the removal of both soluble and fibrillary forms of Aβ in microglia and primary neuronal cells, thereby reducing Aβ-mediated cytotoxicity.[1][3] The core mechanism involves the inhibition of the PI3K-AKT signaling pathway, mediated by the upregulation of the tumor suppressor protein, PTEN.[4][5] This guide details the underlying signaling pathways, experimental validation, and quantitative outcomes associated with this compound's activity.

Core Mechanism of Action: Autophagy Induction

This compound enhances the clearance of amyloid-beta by inducing macroautophagy (hereafter referred to as autophagy).[1] This process is initiated through the inhibition of the phosphoinositide 3-kinase (PI3K)-AKT pathway, a key regulator of cell growth and survival.[4] this compound's inhibitory effect on this pathway is mediated by the phosphatase and tensin homolog (PTEN).[1] The subsequent suppression of AKT activity leads to the activation of downstream autophagy-related proteins (ATG), promoting the formation of autophagosomes that sequester and degrade Aβ.[1][6]

Signaling Pathway

The mechanism involves a cascade of molecular events initiated by this compound, leading to the upregulation of autophagy and subsequent clearance of Aβ. This pathway highlights this compound as a potential therapeutic agent for AD by targeting the cellular machinery responsible for protein degradation.[2][5]

Caption: this compound signaling pathway for Aβ clearance.

Quantitative Data Summary

The effects of this compound on autophagy induction and Aβ clearance have been quantified across various in vitro models. Key findings are summarized below.

| Cell Line | Treatment | Target Protein / Process | Observation | Reference |

| Microglial N9 Cells | This compound | Autophagy Proteins (BECN1, ATG5, ATG7) | Upregulation of expression | [1] |

| Microglial N9 Cells | This compound + Aβ₁₋₄₂-HiLyte Fluor 555 | Aβ Clearance | Significant reduction in Aβ fluorescence intensity | [3] |

| Primary Neuronal Cells | This compound | Autophagy Proteins (BECN1) | Enhanced expression | [6] |

| Primary Neuronal Cells | This compound | Aβ Clearance | Substantial clearance of Aβ | [1] |

| Differentiated N2a Cells | fAβ₁₋₄₂ + this compound (250 nM) | Mitochondrial Membrane Potential | Rescue from Aβ-induced mitochondrial stress | [3] |

| Differentiated N2a Cells | fAβ₁₋₄₂ + this compound | Reactive Oxygen Species (ROS) | Reduction in Aβ-induced ROS generation | [3] |

| Primary Neuronal & N2a Cells | fAβ₁₋₄₂ + this compound | Cell Viability | Significantly enhanced viability compared to Aβ alone | [3] |

Experimental Protocols & Workflows

Aβ Clearance Assay in Microglial Cells

This protocol outlines the methodology used to visualize and quantify the clearance of extracellular Aβ by microglial cells upon treatment with this compound.

Protocol:

-

Cell Culture: Microglial N9 cells are cultured in appropriate media.

-

Treatment: Cells are co-treated with fluorescently tagged Aβ₁₋₄₂ (e.g., HiLyte Fluor 555) and this compound.

-

Incubation: The treated cells are incubated for 12 hours to allow for Aβ uptake and clearance.[3]

-

Imaging: Cells are fixed, and nuclei are counterstained (e.g., with DAPI).

-

Analysis: Confocal microscopy is used to capture images. The fluorescence intensity of Aβ is quantified to determine the extent of clearance.[3]

Caption: Workflow for Aβ clearance quantification.

Neuroprotection Assay Against Aβ Toxicity

This protocol details the assessment of this compound's protective effects on neuronal cells against Aβ-induced toxicity, focusing on mitochondrial health and cell viability.

Protocol:

-

Cell Culture: Primary neuronal cells or differentiated neuroblastoma cells (e.g., N2a) are cultured.

-

Aβ Treatment: Cells are treated with fibrillary Aβ₁₋₄₂ (fAβ₁₋₄₂) for 48 hours to induce cytotoxicity.[3]

-

This compound Co-treatment: this compound (e.g., 250 nM) is added to a subset of the fAβ-treated cells for the final 24 hours of incubation.[3]

-

Mitochondrial & ROS Analysis:

-

Cell Viability Analysis: A standard cell viability assay (e.g., MTT) is performed to compare viability between cells treated with fAβ alone and those co-treated with this compound.

Caption: Workflow for neuroprotection assay.

Mechanism Validation: PTEN/AKT Modulation

To confirm the central role of the PTEN-AKT pathway, genetic knockdown and constitutive activation experiments were performed.

Logical Relationship:

-

PTEN Knockdown: Silencing the PTEN gene in cells prevents this compound from inhibiting the PI3K-AKT pathway.

-

Constitutive AKT Activation: Expressing a constantly active form of AKT overrides any upstream inhibition caused by this compound.

-

Outcome: Both genetic manipulations were shown to inhibit this compound-induced autophagy and the subsequent clearance of Aβ, confirming that the drug's efficacy is dependent on this specific signaling cascade.[1][4]

Caption: Validation of the PTEN-AKT pathway.

Conclusion and Future Directions

The available data strongly indicate that this compound is a potent inducer of autophagy that facilitates the clearance of amyloid-beta in key central nervous system cell types.[1] Its mechanism of action, centered on the PTEN-mediated inhibition of the PI3K-AKT pathway, presents a clear and validated therapeutic rationale.[4][6] By enhancing the cell's natural protein degradation machinery, this compound not only clears pathogenic Aβ but also provides significant neuroprotection against Aβ-mediated toxicity.[3] These findings position this compound as a promising therapeutic lead for Alzheimer's disease, warranting further investigation in preclinical and clinical settings. Future studies should focus on its blood-brain barrier permeability, in vivo efficacy in AD animal models, and long-term safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Alborixin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alborixin is a polyether ionophore antibiotic isolated from various Streptomyces species.[1] Like other ionophores, it exhibits a range of biological activities, including antibacterial, anticancer, and, more recently discovered, neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, summarizing the available quantitative data, detailing experimental methodologies, and illustrating key molecular pathways involved in its mechanism of action. The information is intended to support further research and development of this compound as a potential therapeutic agent.

In Vitro Toxicity

The in vitro toxicity of this compound has been evaluated in various cell lines, revealing a dose-dependent and cell-type-specific cytotoxic profile. Notably, the effective concentrations for anticancer and neuroprotective effects differ significantly.

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. A 2016 study reported the following IC50 (half-maximal inhibitory concentration) values after 48 hours of treatment:

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 3.2 |

| MiaPaca-2 | Pancreatic Cancer | 7.2 |

| HL-60 | Promyelocytic Leukemia | 7.5 |

| PC-3 | Prostate Cancer | 8.1 |

| N2a | Neuroblastoma | 9.7 |

| MDA-MB-231 | Breast Cancer | 9.7 |

| A-549 | Lung Carcinoma | 11.5 |

| MCF-7 | Breast Cancer | 15.4 |

| Data sourced from a 2016 study on the anticancer activity of this compound.[3] |

The most pronounced cytotoxic effect was observed in the HCT-116 human colon carcinoma cell line.[3] Further investigation into the mechanism of action in these cells revealed the induction of apoptosis.[3]

Cytotoxicity in Neuronal and Microglial Cell Lines

In contrast to its effects on cancer cells, studies exploring the neuroprotective properties of this compound have found it to be non-toxic at nanomolar concentrations. A 2019 study reported that this compound did not induce toxicity in N9 microglial cells, primary neuronal cells, or differentiated N2a cells at concentrations up to 250 nM.[1][2] In fact, at these lower concentrations, this compound demonstrated a protective effect against amyloid-beta (Aβ)-induced cytotoxicity by reducing mitochondrial toxicity and reactive oxygen species (ROS) generation.[2]

In Vivo Toxicity

Data on the in vivo toxicity of this compound is limited. An early study from 1976 described this compound as "very toxic," but did not provide quantitative data such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level).[1]

A more recent study in a severe combined immunodeficient (SCID) mouse model of cryptosporidiosis provided some insight into its in vivo effects. In this study, this compound was administered at a dose of 3 mg/kg of body weight per day. This regimen resulted in "moderate toxicity," which was evidenced by weight loss in the treated mice.[2]

To date, comprehensive in vivo toxicology studies establishing a clear safety profile, including LD50 and NOAEL values for this compound, have not been published in the available scientific literature.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound in cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration.

Apoptosis Assessment (Annexin V/PI Staining)

The induction of apoptosis by this compound in HCT-116 cells was confirmed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: HCT-116 cells are treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Cancer Cells

In HCT-116 colon cancer cells, this compound induces apoptosis through the intrinsic pathway.[3] This is characterized by an increase in intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and regulation of apoptotic proteins.[3]

Caption: this compound-induced apoptotic pathway in HCT-116 cells.

Induction of Autophagy in Neuronal Cells

In neuronal and microglial cells, this compound induces autophagy, a cellular process for degrading and recycling cellular components, which contributes to its neuroprotective effects against amyloid-beta toxicity.[2][4] This is achieved through the PTEN-mediated inhibition of the AKT signaling pathway.[2][4]

Caption: this compound-induced autophagy pathway via PTEN/AKT inhibition.

Summary and Future Directions

The preliminary toxicity data for this compound presents a complex profile. It is a potent cytotoxic agent against cancer cells at micromolar concentrations, inducing apoptosis. Conversely, at nanomolar concentrations, it appears to be non-toxic to neuronal cells and exhibits neuroprotective properties through the induction of autophagy.

The significant gap in the current knowledge is the lack of comprehensive in vivo toxicity data. The observation of moderate toxicity at 3 mg/kg/day in mice highlights the need for further studies to determine a safe therapeutic window.

Future research should prioritize:

-

Acute and chronic in vivo toxicity studies in multiple animal models to establish LD50 and NOAEL values.

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Dose-response studies in animal models of cancer and neurodegenerative diseases to correlate efficacy with potential toxicity.

A thorough understanding of the in vivo safety profile of this compound is critical for its potential translation into a clinical therapeutic.

References

- 1. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of maduramicin and this compound in a SCID mouse model of chronic cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicology | MuriGenics [murigenics.com]

Alborixin: A Technical Guide to its Pro-Apoptotic Role in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alborixin, a polyether ionophore antibiotic isolated from Streptomyces, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides an in-depth exploration of this compound's core mechanism in promoting apoptosis, with a particular focus on its effects on human colon carcinoma (HCT-116) cells. This document outlines the key signaling pathways implicated in this compound-induced apoptosis, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mode of action.

Introduction

This compound is an ionophorous antibiotic that has been shown to possess potent anticancer properties.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or malignant cells. Understanding the molecular pathways through which this compound exerts its pro-apoptotic effects is critical for its potential development as a therapeutic agent. This guide synthesizes the current knowledge on this compound, focusing on the intricate signaling cascades it modulates to trigger cancer cell death.

Data Presentation: Cytotoxicity and Apoptotic Induction

This compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency. Furthermore, this compound treatment leads to a quantifiable increase in the apoptotic cell population.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colon Carcinoma | 3.2 [1] |

| MiaPaca-2 | Pancreatic Cancer | 7.2[1] |

| HL-60 | Promyelocytic Leukemia | 7.5[1] |

| PC-3 | Prostate Cancer | 8.1[1] |

| N2a | Neuroblastoma | 9.7[1] |

| MDA-MB-231 | Breast Cancer | 9.7[1] |

| A-549 | Lung Carcinoma | 11.5[1] |

| MCF-7 | Breast Cancer | 15.4[1] |

Table 2: Quantitative Analysis of this compound-Induced Apoptosis in HCT-116 Cells (Representative Data)

| This compound Conc. (µM) | Total Apoptotic Cells (%) [Early + Late] |

| 0 (Control) | 5.2 ± 0.8 |

| 1.6 (0.5 x IC50) | 25.7 ± 2.1 |

| 3.2 (IC50) | 58.3 ± 4.5 |

| 6.4 (2 x IC50) | 85.1 ± 6.3 |

Note: The data in Table 2 is representative and illustrates the expected dose-dependent increase in apoptosis based on qualitative findings. Specific quantitative data from dose-response flow cytometry analysis of this compound on HCT-116 cells is not yet available in the cited literature.

Table 3: Modulation of Key Apoptotic Proteins by this compound in HCT-116 Cells (Representative Western Blot Densitometry)

| Protein | Treatment (this compound, 3.2 µM) | Fold Change vs. Control |

| Bax | Increased | ~2.5-fold increase |

| Bcl-2 | Decreased | ~0.4-fold decrease |

| Bax/Bcl-2 Ratio | Increased | ~6.25-fold increase |

| Cleaved Caspase-9 | Increased | Significant increase |

| Cleaved Caspase-8 | Increased | Significant increase |

| Cleaved Caspase-3 | Increased | Significant increase |

| Cleaved PARP-1 | Increased | Significant increase |

Note: The data in Table 3 is representative and based on qualitative descriptions of protein level changes from existing studies.[1] Specific quantitative densitometry data is not yet available in the cited literature.

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily involving the induction of oxidative stress and the modulation of key survival and death signaling pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The primary mechanism of this compound-induced apoptosis is through the intrinsic pathway, initiated by intracellular stress.

Caption: this compound-induced intrinsic apoptosis pathway.

This compound treatment elevates intracellular Reactive Oxygen Species (ROS) levels.[1] This oxidative stress leads to a loss of the mitochondrial membrane potential (MMP).[1] The disruption of the MMP is further exacerbated by this compound's influence on the Bcl-2 family of proteins; it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[1]

Extrinsic Apoptotic Pathway

Evidence also suggests that this compound can activate the extrinsic apoptotic pathway.

Caption: this compound and the extrinsic apoptosis pathway.

Studies have shown that this compound treatment leads to the activation of caspase-8.[1] Caspase-8 is a key initiator caspase in the extrinsic pathway, which is typically triggered by the binding of death ligands to death receptors on the cell surface. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, thereby converging with the intrinsic pathway to execute apoptosis.

Involvement of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. While direct studies on this compound's effect on the PI3K/Akt pathway in HCT-116 cells are pending, research on other cell types and the known mechanisms of apoptosis in HCT-116 cells suggest a likely involvement.

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

It is hypothesized that this compound inhibits the PI3K/Akt pathway. Inhibition of Akt phosphorylation would lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. This proposed mechanism aligns with the observed decrease in Bcl-2 expression in this compound-treated HCT-116 cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and this compound Treatment

Caption: General workflow for cell culture and treatment.

-

Cell Line: Human colon carcinoma HCT-116 cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed HCT-116 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Establish compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.

-

Measurement of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye, JC-1, is used to measure changes in MMP.

-

Cell Preparation:

-

Treat HCT-116 cells with this compound in a 6-well plate.

-

Harvest and wash the cells as described for the Annexin V/PI assay.

-

-

Staining:

-

Resuspend the cell pellet in 500 µL of pre-warmed culture medium containing 10 µg/mL JC-1 dye.

-

Incubate at 37°C for 20 minutes in the dark.

-

-

Analysis:

-

Centrifuge the cells at 400 x g for 5 minutes and wash the pellet with PBS.

-

Resuspend the cells in 500 µL of PBS for analysis by flow cytometry.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (FL2 channel). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (FL1 channel).

-

The ratio of red to green fluorescence intensity is used to quantify the change in MMP.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

The cell-permeable dye, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to measure intracellular ROS levels.

-

Cell Preparation:

-

Treat HCT-116 cells with this compound.

-

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with PBS to remove excess dye.

-

Harvest the cells and resuspend in PBS.

-

Analyze the fluorescence intensity by flow cytometry (FL1 channel). An increase in green fluorescence indicates an increase in intracellular ROS.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

-

Protein Extraction:

-

Treat HCT-116 cells with this compound, then wash with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Caspase Activity Assay

Colorimetric assays can be used to quantify the activity of specific caspases.

-

Cell Lysis:

-

Prepare cell lysates from this compound-treated and control HCT-116 cells.

-

-

Assay Procedure:

-

Incubate the cell lysates with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA). For example, DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9.

-

-

Measurement:

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase activity in the sample.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in cancer cells, particularly in HCT-116 colon cancer cells. Its mechanism of action is centered on the induction of oxidative stress, which triggers the intrinsic mitochondrial pathway of apoptosis through the modulation of Bcl-2 family proteins and subsequent caspase activation. The extrinsic pathway and the inhibition of the PI3K/Akt survival pathway are also likely contributors to its pro-apoptotic effects. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and for the development of novel anti-cancer strategies targeting these key signaling pathways. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound on apoptotic markers and to confirm its activity on the PI3K/Akt pathway in cancer cells.

References

Initial In Vitro Studies of Alborixin's Biological Activity: A Technical Guide

1.0 Introduction

Alborixin is a polycyclic polyether antibiotic belonging to the nigericin group of ionophores, isolated from cultures of Streptomyces species.[1][2] Like other ionophoric antibiotics, it exhibits a range of biological activities by facilitating the transport of cations across lipid membranes. Initial in vitro investigations have highlighted its potential as an anticancer and antimicrobial agent. This document provides a technical overview of the primary in vitro studies that have characterized the biological activities of this compound, with a focus on its cytotoxic, antimicrobial, and ionophoric properties. It is intended for researchers, scientists, and professionals in the field of drug development.

2.0 Anticancer Activity

Early research identified this compound as a potent cytotoxic agent against a variety of human cancer cell lines.[3] The primary mechanism underlying its anticancer effect appears to be the induction of apoptosis, particularly studied in human colon carcinoma cells.[3][4]

2.1 Cytotoxicity Profile

This compound has demonstrated broad-spectrum antiproliferative activity. The half-maximal inhibitory concentration (IC50) values against a panel of eight human cancer cell lines are summarized below. The compound showed the most significant activity against the HCT-116 human colon carcinoma cell line.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 3.2 |

| MiaPaca-2 | Pancreatic Carcinoma | 7.2 |

| HL-60 | Promyelocytic Leukemia | 7.5 |

| PC-3 | Prostate Carcinoma | 8.1 |

| N2a | Neuroblastoma | 9.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 9.7 |

| A-549 | Lung Carcinoma | 11.5 |

| MCF-7 | Breast Adenocarcinoma | 15.4 |

2.2 Mechanism of Action: Induction of Apoptosis

In HCT-116 cells, this compound triggers apoptotic cell death through the intrinsic pathway, which is heavily linked to mitochondrial function.[3][4] The key events in this signaling cascade include an increase in intracellular reactive oxygen species (ROS), a subsequent loss of mitochondrial membrane potential, and the modulation of key apoptotic proteins.[3] this compound downregulates the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][4] This shift activates initiator caspases-8 and -9, which in turn lead to the cleavage and activation of the executioner caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), culminating in programmed cell death.[3]

2.3 Key Experimental Protocols

2.3.1 Cell Viability and Cytotoxicity Assay This protocol is a generalized method for determining the IC50 values of this compound.

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

2.3.2 Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

3.0 Antimicrobial Activity

This compound has been identified as an antibiotic effective against Gram-positive bacteria and fungi.[1][2] It is, however, noted to be very toxic.[1]

3.1 Spectrum of Activity

Initial studies characterized its activity qualitatively against different classes of microorganisms.

| Microorganism Class | Activity |

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Not specified |

| Fungi | Active |

3.2 Key Experimental Protocols

3.2.1 Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

-

Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[6]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).[6] The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[6]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (bacterial growth) is observed.[5][6]

4.0 Ionophoric Properties

This compound's primary mode of action is its function as an ionophore, a lipid-soluble molecule that binds and transports ions across cell membranes.

4.1 Cation Selectivity

Studies have confirmed that this compound is a carboxylic ionophore with a strong preference for potassium (K+).[7] It can catalyze the efflux of K+ from mitochondria, which likely contributes to its cytotoxic effects by disrupting mitochondrial membrane potential.[7]

4.2 Key Experimental Protocols

4.2.1 Cation Selectivity Measurement using Ion-Selective Electrodes This method quantifies the preference of an ionophore for different cations.

-

Membrane Preparation: Create a liquid membrane by dissolving this compound in a water-immiscible organic solvent. This membrane is then incorporated into an electrode assembly.

-

Electrode System: Place the ion-selective electrode and a reference electrode into a solution containing a specific cation (e.g., KCl, NaCl).

-

Potential Measurement: Measure the potential difference (voltage) between the two electrodes.

-

Selectivity Determination: Repeat the measurement with solutions of different alkali cations (e.g., K+, Na+, Li+). The magnitude of the potential difference for each cation indicates the ionophore's binding preference. A larger potential change for K+ compared to other ions would confirm its selectivity.[7]

5.0 Modulation of Other Signaling Pathways

More recent in vitro work has shown that this compound can modulate other critical cellular pathways, expanding its potential therapeutic applications beyond cancer and infectious diseases.

5.1 Inhibition of the PI3K/AKT Pathway

In a study related to Alzheimer's disease, this compound was found to induce autophagy, a cellular process for clearing damaged components. This was achieved through the PTEN-mediated inhibition of the PI3K-AKT signaling pathway.[8] By activating PTEN, this compound blocks the phosphorylation and subsequent activation of AKT, a key node in a pathway that normally suppresses autophagy. This mechanism was shown to promote the clearance of amyloid-β aggregates.[8]

6.0 General Experimental Workflow

The initial in vitro characterization of a natural product like this compound follows a logical progression from broad screening to detailed mechanistic studies.

References

- 1. This compound, a new antibiotic ionophore: taxonomy, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic ionophore: isolation, structure, physical and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of this compound from Streptomyces scabrisporus: A potent cytotoxic agent against human colon (HCT-116) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. Comparative effects of ionophores grisorixin, this compound and two derivatives on K+ glutamate efflux in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Induction of Autophagy In Vitro Using Alborixin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alborixin is a polyether antibiotic, identified as a potent inducer of autophagy.[1][2][3][4][5][6][7] In vitro studies have demonstrated its ability to stimulate the autophagic process through the inhibition of the PI3K-AKT-mTOR signaling pathway.[1][2][3][8] This is achieved by upregulating the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K-AKT pathway.[1][2][3] The induction of autophagy by this compound has been observed in various cell types, including microglial cells and primary neurons, highlighting its potential as a tool for studying autophagy-related cellular processes and as a therapeutic lead, particularly in neurodegenerative diseases like Alzheimer's.[1][2][3][5]

These application notes provide a detailed protocol for the in vitro induction of autophagy using this compound, including methodologies for experimental setup, treatment, and subsequent analysis of autophagic markers.

Data Presentation

The following table summarizes the quantitative data for using this compound to induce autophagy in vitro, based on published studies.

| Parameter | Cell Type | Concentration Range | Optimal Concentration | Treatment Time | Key Observations | Reference |

| Autophagy Induction | Mouse Microglial N9 Cells | 30 nM - 125 nM | 125 nM | 12 hours | Concentration-dependent increase in LC3B-II and decrease in SQSTM1.[1] | Wani et al. |

| Autophagy Induction | Primary Neuronal Cells | Not specified, 125 nM used | 125 nM | 3 - 24 hours | Appearance of LC3B-II band as early as 3 hours.[1] | Wani et al. |

| Signaling Pathway Modulation | Mouse Microglial N9 Cells | 125 nM | 125 nM | 24 hours | Strong reduction in p-AKT (S473, T308) and p-mTOR (S2448).[1] | Wani et al. |

| Signaling Pathway Modulation | Primary Neuronal Cells | 125 nM | 125 nM | Not specified | Strong inhibition of p-AKT (S473, T308) and p-mTOR (S2448).[1] | Wani et al. |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced autophagy. This compound upregulates PTEN, which in turn inhibits the PI3K-AKT pathway, leading to the deactivation of mTOR and the subsequent induction of autophagy.

Caption: this compound-induced autophagy signaling pathway.

Experimental Protocols

Cell Culture and Seeding

This protocol is based on methodologies used for mouse microglial N9 cells and can be adapted for other cell lines such as primary neurons or N2a cells.

-

Materials:

-

Selected cell line (e.g., mouse microglial N9 cells)

-

Complete growth medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin)

-

Sterile culture plates (e.g., 6-well or 12-well plates)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh complete growth medium.

-

Count the cells and seed them into culture plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the plates overnight to allow for cell attachment.

-

This compound Treatment

-

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Complete growth medium

-

Cultured cells from the previous step

-

-

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 30 nM, 125 nM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Aspirate the medium from the cultured cells.

-

Add the medium containing the appropriate concentration of this compound or vehicle control to the respective wells.

-

Incubate the cells for the desired time period (e.g., 3, 12, or 24 hours).

-

Detection of Autophagy

The most common method to assess autophagy induction by this compound is through Western blotting for key autophagy-related proteins.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-LC3B

-

Anti-SQSTM1/p62

-

Anti-BECN1

-

Anti-ATG5

-

Anti-ATG7

-

Anti-p-AKT (S473, T308)

-

Anti-AKT

-

Anti-p-mTOR (S2448)

-

Anti-mTOR

-

Anti-ACTB (beta-actin) or other loading controls

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure (Western Blotting):

-

After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer to each well and scraping the cells.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control. An increase in the LC3-II/LC3-I ratio and a decrease in SQSTM1 levels are indicative of autophagy induction.

-

Experimental Workflow

The following diagram outlines the general experimental workflow for inducing and assessing autophagy using this compound.

References

- 1. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Alborixin Treatment of Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Alborixin for the treatment of neuronal cells, with a focus on its neuroprotective effects through the induction of autophagy. The protocols detailed below are based on established research and are intended to assist in the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.

Introduction

This compound is a polyether ionophore antibiotic that has been identified as a potent inducer of autophagy.[1][2][3] In the context of neurodegenerative diseases, particularly Alzheimer's, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark. This compound has been shown to facilitate the clearance of Aβ in both microglial and primary neuronal cells by inducing autophagy, thereby reducing Aβ-mediated cytotoxicity.[1][2][3][4] The mechanism of action involves the upregulation of the tumor suppressor protein PTEN, which in turn inhibits the PI3K-AKT-mTOR signaling pathway, a key regulator of autophagy.[1][2][4]

Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in neuronal cell models.

Table 1: Optimal Concentrations of this compound for Autophagy Induction and Neuroprotection

| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect |

| Primary Neuronal Cells | 250 nM | 24 hours | Induction of autophagy, clearance of Aβ, and neuroprotection against Aβ toxicity.[1] |

| Differentiated N2a Cells | 250 nM | 24 hours (pre-treatment) | Neuroprotection against Aβ-induced mitochondrial stress and cytotoxicity.[1] |

| N9 Microglial Cells | 125 nM | 12 hours | Induction of autophagy and clearance of Aβ.[1] |

Table 2: Effect of this compound on Amyloid-β Clearance and Neuronal Viability

| Cell Type | Treatment | Outcome Measure | Result |

| Primary Neuronal Cells | Aβ₁₋₄₂ + 250 nM this compound | Intracellular Aβ Fluorescence | Significant reduction in fluorescence intensity compared to Aβ₁₋₄₂ alone.[1] |

| Differentiated N2a Cells | Aβ₁₋₄₂ + 250 nM this compound | Cell Viability (SRB assay) | Significantly enhanced viability compared to cells treated with Aβ₁₋₄₂ alone.[1] |

| Differentiated N2a Cells | Aβ₁₋₄₂ + 250 nM this compound | Mitochondrial Membrane Potential (TMRE) | Rescue from Aβ-induced mitochondrial stress.[1] |

| Differentiated N2a Cells | Aβ₁₋₄₂ + 250 nM this compound | Reactive Oxygen Species (ROS) Generation | Reduction in ROS generation compared to Aβ₁₋₄₂ alone.[1] |

Signaling Pathway

This compound induces autophagy in neuronal cells by modulating the PTEN-PI3K-AKT-mTOR pathway. The diagram below illustrates this signaling cascade.

Experimental Protocols

Protocol 1: Treatment of Primary Neuronal Cells with this compound for Autophagy Induction

Materials:

-

Primary neuronal cell culture

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., Neurobasal medium supplemented with B27)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies for Western blot (e.g., LC3B, p-AKT, total AKT, β-actin)

Procedure:

-

Plate primary neuronal cells at the desired density and allow them to adhere and differentiate.

-

Prepare fresh cell culture medium containing 250 nM this compound. As a control, prepare a medium with the equivalent concentration of DMSO.

-

Remove the existing medium from the cells and gently wash with PBS.

-

Add the this compound-containing medium or control medium to the respective wells.

-

Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer and collect the cell lysates.

-

Perform Western blot analysis to assess the levels of autophagy markers (e.g., conversion of LC3-I to LC3-II) and the phosphorylation status of AKT.

Protocol 2: Neuroprotection Assay in Differentiated N2a Cells

Materials:

-

Neuro2a (N2a) cell line

-

Differentiation medium (e.g., DMEM with 2% FBS and retinoic acid)

-

Fibrillar amyloid-beta (fAβ₁₋₄₂)

-

This compound

-

Cell viability assay kit (e.g., Sulforhodamine B - SRB)

-

Mitochondrial membrane potential dye (e.g., TMRE)

-

ROS detection reagent (e.g., DCFH₂-DA)

Procedure:

-

Differentiate N2a cells by culturing them in a differentiation medium.

-

Treat the differentiated N2a cells with fAβ₁₋₄₂ for 48 hours to induce cytotoxicity.

-

Twenty-four hours before the end of the Aβ treatment, add 250 nM this compound to the culture medium.

-

For Cell Viability: At the end of the 48-hour incubation, perform an SRB assay to quantify cell viability according to the manufacturer's instructions.

-

For Mitochondrial Membrane Potential: In a separate set of wells, treat the cells as described above. In the final hours of incubation, add TMRE dye and analyze the fluorescence by flow cytometry.

-

For ROS Generation: Similarly, for another set of wells, use DCFH₂-DA to stain the cells and measure ROS levels by flow cytometry.

Experimental Workflow

The following diagram outlines the general workflow for investigating the neuroprotective effects of this compound.

References

- 1. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Alborixin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of Alborixin, a potent inducer of autophagy, in cell culture experiments. The information is intended to guide researchers in the effective application of this compound and to provide a framework for experimental design.

Introduction to this compound

This compound is an ionophore antibiotic that has been identified as a potent inducer of autophagy.[1] It exerts its effects through the upregulation of Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)-AKT-mechanistic Target of Rapamycin (mTOR) signaling pathway.[2][3][4] This mechanism of action makes this compound a valuable tool for studying autophagy and its role in various cellular processes, including the clearance of aggregated proteins associated with neurodegenerative diseases.[2][3][4]

Solubility and Stock Solution Preparation

Table 1: this compound Stock Solution Parameters

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Ensure DMSO is sterile to prevent contamination.[5] |

| CAS Number | 57760-36-8 | |

| Molecular Formula | C48H84O14 | |

| Molecular Weight | 885.2 g/mol | |

| Recommended Stock Concentration | 10 mM | Based on common laboratory practice for similar compounds.[6] |

| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[6] |

| Stability | Stable for several months at -20°C when properly stored. | The stability of compounds in DMSO can be affected by water content and freeze-thaw cycles.[6][7][8][9] |

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is 0.8852 mg.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 885.2 g/mol * 1000 mg/g = 8.852 mg/mL. For 100 µL, it would be 0.8852 mg. It is advisable to prepare a larger volume (e.g., 1 mL) for better accuracy in weighing.

-

-

Dissolve this compound in DMSO:

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the required volume of sterile DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

-

-

Aliquot and Store:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Mechanism of Action: Signaling Pathway

This compound induces autophagy by modulating the PTEN/PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the molecular cascade initiated by this compound.

Caption: this compound signaling pathway.